Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697205
InChI: InChI=1S/C17H16INO3/c18-14-6-8-15(9-7-14)22-16-10-19(11-16)17(20)21-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2
SMILES: C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)I
Molecular Formula: C17H16INO3
Molecular Weight: 409.22 g/mol

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC13697205

Molecular Formula: C17H16INO3

Molecular Weight: 409.22 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate -

Specification

Molecular Formula C17H16INO3
Molecular Weight 409.22 g/mol
IUPAC Name benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate
Standard InChI InChI=1S/C17H16INO3/c18-14-6-8-15(9-7-14)22-16-10-19(11-16)17(20)21-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2
Standard InChI Key ZZWUEPCNNPUOLH-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)I
Canonical SMILES C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)I

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate (C₁₇H₁₆INO₃; molecular weight: 409.22 g/mol) comprises three distinct moieties (Figure 1):

  • Azetidine ring: A four-membered nitrogen-containing heterocycle with inherent ring strain, which influences its reactivity.

  • Benzyl ester group: Attached to the azetidine nitrogen via a carboxylate linker, this group modulates solubility and stability compared to tert-butyl analogs.

  • 4-Iodophenoxy substituent: Positioned at the 3-position of the azetidine ring, the iodine atom provides a handle for further functionalization via halogen-exchange reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₆INO₃
Molecular Weight409.22 g/mol
IUPAC NameBenzyl 3-(4-iodophenoxy)azetidine-1-carboxylate
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)Oc3ccc(I)cc3
InChIKeyZZWUEPCNNPUOLH-UHFFFAOYSA-N

The benzyl group’s electron-donating nature increases steric bulk compared to tert-butyl analogs, potentially altering crystallization behavior and solubility in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis of benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate typically involves:

  • Azetidine ring formation: Cyclization strategies using precursors like 3-aminopropanol derivatives.

  • Phenoxy group introduction: Nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to attach 4-iodophenol to the azetidine ring.

  • Benzyl ester protection: Carboxylation of the azetidine nitrogen using benzyl chloroformate (Cbz-Cl) under basic conditions.

Table 2: Representative Synthetic Conditions

StepReactionReagents/ConditionsYield
1Azetidine ring formationCyclization via Mitsunobu reaction45–60%
2Phenoxy substitution4-Iodophenol, K₂CO₃, DMF, 80°C70–85%
3Benzyl protectionCbz-Cl, Et₃N, THF, 0°C to rt90–95%

Electrochemical oxidation methods, as described for analogous enecarbamates , could offer alternative pathways by generating reactive acyliminium intermediates for subsequent trapping with nucleophiles like 4-iodophenol.

Reactivity and Functionalization

Halogen-Based Reactivity

The para-iodo group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann), facilitating access to biaryl or alkynyl derivatives. For example, palladium-catalyzed coupling with boronic acids could yield 4-arylphenoxy analogs, expanding structural diversity for drug discovery.

Ring-Opening Reactions

The azetidine ring’s strain drives regioselective ring-opening under acidic or nucleophilic conditions. Treatment with HBr in acetic acid may cleave the ring to form β-bromoamines, which are valuable intermediates for further elaboration .

Applications in Medicinal Chemistry

Biological Target Engagement

Azetidine derivatives are explored as protease inhibitors or G-protein-coupled receptor (GPCR) modulators. The iodine atom’s polarizability may enhance binding to hydrophobic pockets in biological targets, while the phenoxy group contributes to π-π stacking interactions.

Case Study: Analogous Compounds

The tert-butyl analog, tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate, has been used in synthesizing kinase inhibitors . Substituting tert-butyl with benzyl may improve blood-brain barrier permeability due to increased lipophilicity, suggesting potential central nervous system (CNS) applications.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (azetidine CH₂O), and δ 6.7–7.0 ppm (phenoxy aromatic protons).

    • ¹³C NMR: Peaks at δ 165 ppm (carbamate carbonyl), δ 90–100 ppm (C-I), and δ 50–60 ppm (azetidine carbons).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 410.22, with characteristic iodine isotope patterns.

Table 3: Representative ¹H NMR Data

Proton EnvironmentChemical Shift (δ, ppm)
Benzyl aromatic (5H)7.32–7.45 (m)
Azetidine CH₂O (2H)4.58 (dd, J = 8.2 Hz)
Phenoxy aromatic (2H)6.85 (d, J = 8.6 Hz)

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